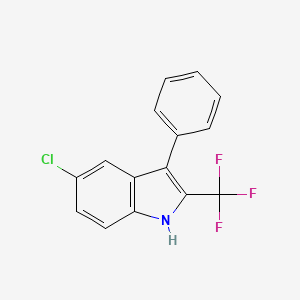
5-chloro-3-phenyl-2-(trifluoromethyl)-1H-indole
概要
説明
5-chloro-3-phenyl-2-(trifluoromethyl)-1H-indole: is a heterocyclic compound that features a unique indole structure substituted with chlorine, phenyl, and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-3-phenyl-2-(trifluoromethyl)-1H-indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2-nitrobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized in the presence of a strong acid to yield the indole derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the reduction of the nitro or carbonyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen with a catalyst.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: In the industrial sector, it is used in the synthesis of advanced materials and specialty chemicals, contributing to the development of new technologies and products.
作用機序
The mechanism by which 5-chloro-3-phenyl-2-(trifluoromethyl)-1H-indole exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorine and phenyl groups contribute to the compound’s binding affinity and specificity, enabling it to modulate biological pathways effectively.
類似化合物との比較
- 5-chloro-3-phenyl-2,1-benzisoxazole
- 5-chloro-3-phenyl-2,1-benzisothiazole
- 5-chloro-3-phenyl-2,1-benzimidazole
Comparison: Compared to these similar compounds, 5-chloro-3-phenyl-2-(trifluoromethyl)-1H-indole is unique due to the presence of the trifluoromethyl group, which significantly alters its chemical properties and biological activity. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
5-chloro-3-phenyl-2-(trifluoromethyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)14(20-12)15(17,18)19/h1-8,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGADJBPCLUBUIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


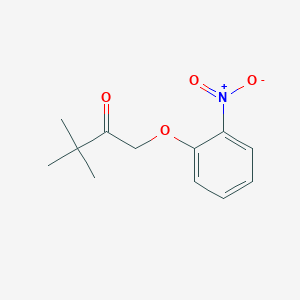
![{[(2Z)-3-chloro-2H-1,4-benzoxazin-2-ylidene]methyl}dimethylamine](/img/structure/B3035508.png)
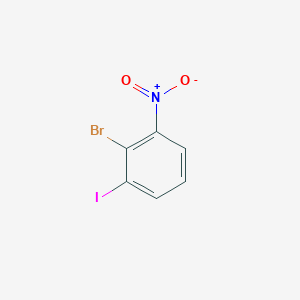
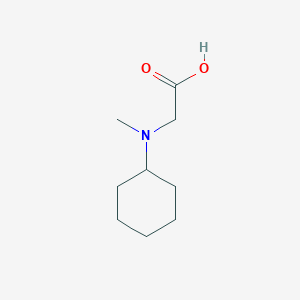
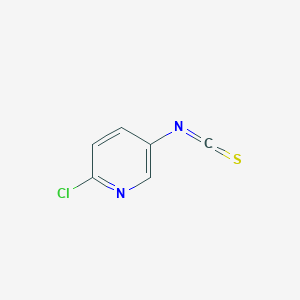
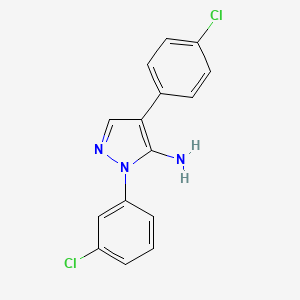
![3-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-2-methyl-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B3035517.png)
![7-Bromo-4-fluorobenzo[b]thiophene](/img/structure/B3035519.png)
![2-[2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-ethyl]-isoindole-1,3-dione](/img/structure/B3035520.png)
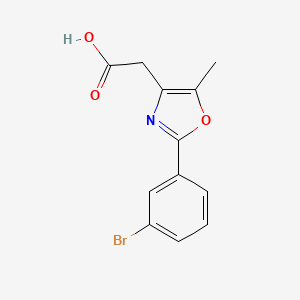
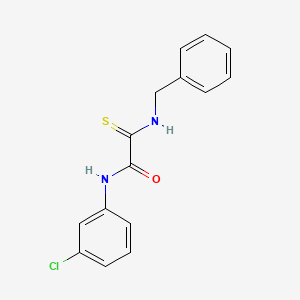
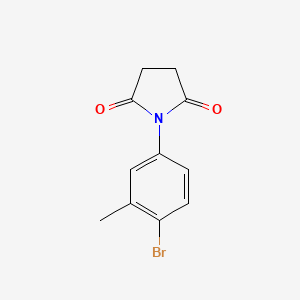
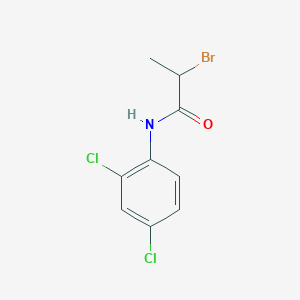
![6-chloro-1-[(2-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B3035530.png)
